molecular formula C31H44N4O11 B2971976 Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH

Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH

Katalognummer: B2971976
Molekulargewicht: 648.7 g/mol
InChI-Schlüssel: KDYIZKATTGMJTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Evolution of Immunomodulatory Drugs (IMiDs) as Chemical Probes

The story of this compound begins with the evolution of a class of drugs known as Immunomodulatory Drugs (IMiDs®). jove.com These synthetic analogs of thalidomide (B1683933) were initially developed to enhance immunomodulatory and anticancer properties while improving safety profiles. jove.com

Pomalidomide (B1683931) is a third-generation immunomodulatory drug, following thalidomide and lenalidomide (B1683929). biorxiv.org As derivatives of thalidomide, these compounds have a well-established history in the treatment of various cancers, particularly multiple myeloma. jove.combiorxiv.org Pomalidomide itself is a potent, orally available antineoplastic agent. nih.gov Its mechanisms of action are multifaceted, including direct anti-myeloma effects, and modulation of the tumor microenvironment through anti-angiogenic, anti-inflammatory, and immunomodulatory activities. nih.govresearchgate.net

A pivotal breakthrough in understanding the action of IMiDs was the discovery that they bind directly to Cereblon (CRBN). nih.govnih.gov CRBN is a substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. frontiersin.org By binding to CRBN, pomalidomide effectively "hijacks" this E3 ligase, altering its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates, that would not typically be targeted by this ligase. Key neosubstrates of pomalidomide-bound CRBN include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells. jove.comfrontiersin.org

Overview of Targeted Protein Degradation (TPD) Modalities

The ability of pomalidomide to recruit CRBN to new protein targets laid the groundwork for its use in two major TPD strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

PROTACs are heterobifunctional molecules engineered to induce the degradation of a specific protein of interest. They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (like pomalidomide for CRBN), and a chemical linker that connects the two. By simultaneously binding to both the target protein and the E3 ligase, a PROTAC forms a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome. This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.

Molecular glues, like IMiDs, are typically smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein. Unlike the rationally designed, two-headed structure of PROTACs, molecular glues often work by binding to the E3 ligase and creating a new molecular surface that is complementary to a "neosubstrate" protein, effectively "gluing" them together. adooq.com The discovery of molecular glues was often serendipitous, whereas PROTACs are intentionally designed to target a specific protein. wisc.edu

FeatureProteolysis-Targeting Chimeras (PROTACs)Molecular Glues
Structure Heterobifunctional (two ligands joined by a linker)Monovalent (single small molecule)
Mechanism Induces proximity by binding target and E3 ligase simultaneouslyInduces or stabilizes protein-protein interactions, often by altering protein surfaces
Discovery Generally rationally designed wisc.eduOften discovered serendipitously wisc.edu
Size Larger molecular weightSmaller molecular weight

Significance of Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH as a Synthesized E3 Ligase Ligand-Linker Conjugate

This compound is a pre-fabricated chemical entity that provides researchers with a ready-to-use building block for the synthesis of PROTACs. adooq.comwisc.edu It consists of the pomalidomide core, which serves as the CRBN E3 ligase ligand, attached to a specific linker that terminates in a carboxylic acid (-COOH) group. adooq.comwisc.edu

The significance of this compound lies in its modularity and efficiency for PROTAC development. The terminal carboxylic acid provides a reactive handle for chemists to readily conjugate this ligand-linker moiety to a ligand for virtually any protein of interest. This streamlines the process of creating novel PROTACs for research and therapeutic development. The specific structure of the linker itself is crucial, as its length, rigidity, and composition can significantly impact the stability and efficacy of the resulting PROTAC in forming a productive ternary complex. wisc.edu

While detailed research findings and specific degradation data for PROTACs utilizing this exact "this compound" conjugate are not widely available in published literature, its importance is clear. It represents a valuable tool for the rapid generation of libraries of pomalidomide-based PROTACs. Researchers can use such conjugates to systematically explore the effects of different target protein ligands and linker variations on degradation efficiency and selectivity. The development and commercial availability of standardized ligand-linker conjugates like this one are instrumental in advancing the field of targeted protein degradation by accelerating the discovery of new therapeutic candidates.

Eigenschaften

IUPAC Name

2-[5-[2-[5-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-2-oxoethoxy]pentoxy]ethoxy]pentoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N4O11/c36-25-11-10-24(29(40)34-25)35-30(41)22-8-7-9-23(28(22)31(35)42)32-12-13-33-26(37)20-45-16-5-1-3-14-43-18-19-44-15-4-2-6-17-46-21-27(38)39/h7-9,24,32H,1-6,10-21H2,(H,33,37)(H,38,39)(H,34,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYIZKATTGMJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)COCCCCCOCCOCCCCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pomalidomide C2 Amido C1 O C5 O C1 2 Cooh and Analogous Conjugates

Strategies for Pomalidomide (B1683931) Derivatization and Linker Integration

Direct alkylation of the aromatic amine of pomalidomide with alkyl halides represents one possible route for linker attachment. rsc.orgresearchgate.net This method involves forming a C-N bond between the pomalidomide's primary aromatic amine and an electrophilic carbon on the linker.

However, this approach is often considered an inferior strategy and generally suffers from significant drawbacks. frontiersin.orgrsc.orgnih.govnih.gov The aromatic amine of pomalidomide exhibits low nucleophilicity, which can lead to slow reaction rates and the need for harsh reaction conditions. rsc.orgrsc.org Furthermore, the reaction often demonstrates poor chemoselectivity, resulting in low yields of the desired product and the formation of multiple byproducts, which complicates purification. frontiersin.orgnih.govnih.gov

Table 1: Challenges in Pomalidomide Derivatization via Alkylation

Challenge Description Source(s)
Low Nucleophilicity The aromatic amine of pomalidomide is a weak nucleophile, leading to slow reaction kinetics. rsc.org, rsc.org
Poor Chemoselectivity The reaction can lead to multiple alkylation products and other side reactions, making it difficult to isolate the desired conjugate. nih.gov, nih.gov, frontiersin.org
Low Yields Due to the issues of low reactivity and selectivity, the overall yields of the desired pomalidomide-linker conjugate are often poor. nih.gov, frontiersin.org

A more common and readily achievable method for linker integration is the acylation of pomalidomide's aromatic amine. rsc.orgnih.gov This reaction involves forming a stable amide bond between the amine and a linker containing a carboxylic acid derivative, such as an acyl chloride. nih.gov This approach is frequently utilized for its reliability and generally higher yields compared to alkylation. rsc.orgnih.gov

Numerous protocols describe the coupling of pomalidomide with various acyl chloride-bearing linkers, typically conducted in a solvent like tetrahydrofuran (B95107) (THF) under reflux conditions. nih.gov While effective, a potential side reaction to consider is the acylation of the glutarimide (B196013) nitrogen. nih.gov A significant drawback of this strategy is that the resulting amide bond adds additional polar surface area and a hydrogen bond acceptor to the final PROTAC molecule. rsc.orgrsc.orgnih.gov This can negatively impact the physicochemical properties of the degrader, such as cell permeability, which is a critical factor for biological activity. rsc.orgrsc.org

Table 2: Representative Conditions for Pomalidomide Acylation

Reagents and Conditions Description Source(s)
Linker-COCl, THF, reflux Pomalidomide is reacted with a linker containing an acyl chloride functional group in tetrahydrofuran (THF) solvent at reflux temperature. nih.gov
Bromoacetyl chloride or Chloroacetyl chloride Pomalidomide is reacted with bromoacetyl or chloroacetyl chloride to introduce a reactive handle for further linker elaboration. nih.gov

Nucleophilic aromatic substitution (SNAr) on 4-fluorothalidomide is a widely used and highly effective strategy for synthesizing N-substituted pomalidomide conjugates. nih.govrsc.orgrsc.org This method provides a more selective and facile route compared to alkylation or acylation of pomalidomide itself. rsc.orgnih.gov The reaction involves the displacement of the fluorine atom on the 4-position of the phthalimide (B116566) ring by a primary or secondary amine present on the linker. nih.govrsc.org

The SNAr reaction is typically performed at elevated temperatures. rsc.org While dimethylformamide (DMF) has been a prevalent solvent, studies have shown it can decompose at high temperatures in the presence of amines, liberating dimethylamine (B145610) as a byproduct. frontiersin.orgrsc.org This can lead to the competitive formation of undesired 4-(dimethylamino)-thalidomide, complicating purification. frontiersin.orgrsc.org Consequently, dimethyl sulfoxide (B87167) (DMSO) is often recommended as a more stable solvent for this transformation. frontiersin.orgrsc.org Recent optimizations have shown that conducting the reaction at temperatures up to 130°C can enhance yields, particularly with primary amine nucleophiles. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times from overnight to as little as 15 minutes while achieving high yields. rsc.org

Table 3: Comparison of Solvents for SNAr Reaction on 4-Fluorothalidomide

Solvent Advantage(s) Disadvantage(s) Source(s)
Dimethylformamide (DMF) Commonly used in initial reports. Can decompose at high temperatures (>90°C) to form dimethylamine, leading to byproduct formation. rsc.org, frontiersin.org
Dimethyl sulfoxide (DMSO) More thermally stable, reducing byproduct formation and leading to cleaner reactions and higher yields. Higher boiling point can require more energy for removal. rsc.org, frontiersin.org

Linker Design Principles in PROTAC Synthesis

The linker connecting the pomalidomide moiety to the POI-binding ligand is not merely a spacer but a critical determinant of the PROTAC's efficacy. Its characteristics, including length, rigidity, composition, and attachment points, profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for successful protein degradation. researchgate.netnih.gov Therefore, linker design and optimization are central to the development of potent and selective degraders. nih.gov

The length of the linker is a crucial parameter that must be empirically optimized for each specific POI and E3 ligase pair. nih.govexplorationpub.com An optimal linker length facilitates the productive formation of the ternary complex. If the linker is too short, steric hindrance can prevent the POI and E3 ligase from binding simultaneously. explorationpub.comresearchgate.net Conversely, if the linker is excessively long, it may not effectively bring the two proteins into the close proximity required for efficient ubiquitination. explorationpub.comresearchgate.netwisc.edu

Linker rigidity also plays a key role. Linkers are broadly categorized as flexible or rigid. nih.gov

Flexible linkers , such as alkyl chains and polyethylene (B3416737) glycol (PEG) chains, are the most common type. nih.govresearchgate.net They provide conformational flexibility that can help the PROTAC adopt a favorable orientation for ternary complex formation. However, high flexibility can sometimes be detrimental to forming a stable complex.

Table 4: Common Linker Types and Their Properties in PROTAC Design

Linker Type Common Examples Key Properties Source(s)
Flexible Alkyl chains, Polyethylene Glycol (PEG) Provides conformational freedom; most widely used. researchgate.net, nih.gov
Rigid Cycloalkanes (piperazine, piperidine), Alkynes, Triazoles Reduces conformational entropy; can improve ternary complex stability and physicochemical properties. , researchgate.net, nih.gov

The specific position on the pomalidomide ligand where the linker is attached is another critical variable that can significantly impact the final PROTAC's properties. nih.govresearchgate.net Different attachment points can alter the vector and trajectory of the linker, which in turn affects the geometry of the ternary complex. nih.gov

For pomalidomide and related IMiDs, several positions have been explored for linker conjugation:

C4-position of the phthalimide ring: This is a very common attachment point, typically achieved via the SNAr reaction on 4-fluorothalidomide. researchgate.net PROTACs with linkers at this position have been shown to exhibit good stability. researchgate.net

C5-position of the phthalimide ring: Attaching the linker at the C5 position has also been investigated. nih.gov However, studies have shown that this can sometimes reduce the ability to degrade CRBN neosubstrates like IKZF1 compared to C4-linked analogues. nih.gov Selective functionalization at the C5 position has been explored to minimize off-target degradation of zinc-finger proteins, a known activity of pomalidomide itself. researchgate.net

Amide of the glutarimide ring: While less common for pomalidomide, this position has been used for thalidomide (B1683933) derivatives. nih.gov

Studies comparing different linker junctions have revealed that the attachment point significantly influences the aqueous stability of the pomalidomide conjugate and its ability to induce the degradation of CRBN's natural neosubstrates. nih.gov Therefore, the selection of the linker attachment site is a key strategic decision in designing PROTACs to achieve the desired activity profile while potentially minimizing off-target effects. researchgate.netnih.gov

Impact of Linker Physicochemical Properties (e.g., hydrophilicity) on Degrader Efficiency

The hydrophilicity of the linker is a key parameter that can be modulated to improve the physicochemical properties of a PROTAC. researchgate.net Highly hydrophobic linkers can lead to poor water solubility, which affects the molecule's behavior in physiological environments. nih.gov Conversely, incorporating hydrophilic moieties, such as polyethylene glycol (PEG) chains, can enhance water solubility and bioavailability. nih.govresearchgate.net The PEG linker in the potent PROTAC ARV-825, which conjugates a BRD4 inhibitor with pomalidomide, demonstrates how a linker's flexibility and properties can optimize the formation of the ternary complex and lead to significant anticancer efficacy. nih.gov

However, a balance must be struck. While hydrophilic linkers can improve solubility, hydrophobic linkers may enhance cell permeability. researchgate.net The composition of the linker must be carefully optimized to balance these properties. researchgate.net Furthermore, the attachment point of the linker to the pomalidomide scaffold can profoundly affect the degrader's aqueous stability and its ability to induce neosubstrate degradation, a secondary effect of some CRBN ligands. nih.gov For instance, studies have shown that the hydrolytic stability of thalidomide-based PROTACs is significantly affected by the linker junction. nih.govresearchgate.net Therefore, rational linker design involves modulating its length, chemical composition, flexibility, and attachment points to achieve optimal degradation potency, selectivity, and pharmacokinetic properties. researchgate.net

Advanced Synthetic Approaches for Pomalidomide Conjugates

The synthesis of pomalidomide-based PROTACs and their intermediates is often challenging, requiring multi-step procedures that can be time-consuming and low-yielding. rsc.orgrsc.org To overcome these hurdles, several advanced synthetic methodologies have been developed to streamline the production of these complex molecules.

Microwave-Assisted Synthesis for Accelerated Reaction Times

Microwave-assisted organic synthesis (MAOS) has proven to be a powerful tool for accelerating the development of pomalidomide conjugates. rsc.orgrsc.org Traditional synthesis, often involving a nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide, typically requires overnight heating and can result in low yields. rsc.org In contrast, microwave-assisted synthesis (MAS) can achieve high yields of pomalidomide building blocks in as little as 15 minutes, representing a dramatic reduction in reaction time compared to conventional methods. rsc.orgrsc.org This rapid, high-yielding approach circumvents the need for lengthy overnight reactions and often simplifies purification, sometimes eliminating the need for chromatography altogether. rsc.orgrsc.org The utility of MAS has been demonstrated in the synthesis of the clinical candidate ARV-110, highlighting its potential to significantly streamline degrader discovery programs. rsc.orgrsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pomalidomide Analog
ParameterConventional Method (Oil Bath)Microwave-Assisted Synthesis (MAS)Reference
Reaction TimeOvernight< 30 minutes rsc.org
YieldVariable, often lowerHigh (e.g., 82% in 15 min) rsc.org
PurificationOften requires chromatographyOften does not require chromatography rsc.org

One-Pot Synthesis Strategies for Rapid Degrader Library Generation

Table 2: Yields of JQ1-Pomalidomide Conjugates via One-Pot Synthesis
ConjugateLinker TypeYieldReference
10bSymmetrical secondary diamine50% nih.gov
10cSymmetrical secondary diamine37% nih.gov
10dUnsymmetrical azetidine62% nih.gov
ARV-825 (10e)Alkyl/Aromatic amine25% nih.gov

Challenges in the Synthesis of Pomalidomide-Conjugates and Optimization Strategies

The synthesis of pomalidomide-conjugates is frequently hampered by several challenges, including low yields, the formation of intractable byproducts, and prolonged reaction times. rsc.orgnih.govrsc.org A common synthetic route involves the SNAr reaction between 4-fluorothalidomide and an amine-containing linker. nih.gov However, this reaction often suffers from inconsistencies and side reactions. nih.gov

One significant challenge is byproduct formation related to the solvent. While DMF is a common solvent for these reactions, it can decompose at elevated temperatures to generate dimethylamine, which then acts as a competitive nucleophile, leading to an undesired byproduct and hindering purification. nih.gov Optimization strategies have identified DMSO as a superior solvent, minimizing this side reaction. nih.gov

Another challenge lies in the reactivity of the amine nucleophiles. Primary amines have been shown to give consistently lower yields than secondary amines in SNAr reactions with 4-fluorothalidomide. rsc.orgnih.gov This observation has been exploited as an optimization strategy; utilizing linkers with secondary amine functionalities can substantially improve reaction yields. nih.govnih.gov Furthermore, elevating the reaction temperature has been shown to dramatically shorten reaction times from hours to minutes while minimizing side products. rsc.org By carefully selecting solvents, optimizing nucleophile choice, and controlling reaction conditions (such as temperature), the synthesis of pomalidomide-conjugates can be made more reliable, efficient, and higher-yielding. nih.govrsc.org

Molecular Mechanism of Action: Cereblon Recruitment and Ubiquitination Pathways

Pomalidomide-Cereblon Binding and Complex Formation

The initial and critical step in the mechanism of action is the direct binding of the pomalidomide (B1683931) moiety to Cereblon, which is a key component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. rsc.orgsciepub.com

Pomalidomide acts as a direct ligand for Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. nih.govnih.govresearchgate.net Biophysical and biochemical studies have demonstrated that pomalidomide, along with its analogs, physically interacts with and binds to CRBN. nih.govresearchgate.net This binding is specific and has been shown to be essential for the subsequent downstream effects, including the anti-proliferative and immunomodulatory activities associated with these compounds. nih.govashpublications.org The interaction is potent, with studies indicating that pomalidomide binds to the CRBN-DDB1 complex with significant affinity. researchgate.net The glutarimide (B196013) ring of the pomalidomide structure is crucial for this interaction, fitting into a specific binding pocket on the CRBN protein. nih.gov

The binding of pomalidomide to CRBN allosterically modulates the CRL4CRBN complex, effectively changing its substrate specificity. sciepub.combohrium.comrcsb.org In its native state, the CRL4CRBN complex targets a specific set of proteins for ubiquitination and subsequent degradation by the proteasome. However, when pomalidomide is bound to CRBN, it creates a new or enhanced binding surface on the ligase complex. rsc.org This modified surface can now recognize and bind to proteins that are not typically substrates of CRL4CRBN. rsc.orgbohrium.com These newly recognized proteins are referred to as "neo-substrates." rsc.org This ligand-dependent recruitment of neo-substrates is the cornerstone of the therapeutic action of pomalidomide-based compounds. bohrium.comrcsb.org

The binding of pomalidomide to CRBN induces significant conformational changes within the CRBN-DDB1 complex. biorxiv.org Cryo-electron microscopy studies have revealed that in the absence of a ligand, CRBN exists in an "open" conformation where its domains are separated. biorxiv.orgnih.gov Upon binding of pomalidomide, a portion of the CRBN-DDB1 complexes shift to a "closed" conformation. biorxiv.orgnih.gov In this closed state, the thalidomide-binding domain (TBD) of CRBN moves closer to its Lon domain, creating a more compact structure. biorxiv.org This conformational rearrangement is crucial for the stable recruitment of neo-substrates to the complex. biorxiv.org The pomalidomide molecule sits (B43327) within a binding pocket in the TBD, and its presence helps to stabilize the closed conformation, which is more favorable for neo-substrate binding. nih.gov

E3 Ubiquitin Ligase Complex: CRL4CRBN in Targeted Protein Degradation

The CRL4CRBN complex is a multi-protein machine that plays a central role in cellular protein homeostasis by marking proteins for destruction. sciepub.com Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH co-opts this machinery to eliminate specific disease-causing proteins.

The CRL4CRBN E3 ubiquitin ligase complex is comprised of several key proteins:

Cullin 4 (CUL4): This protein acts as a scaffold, providing the structural backbone for the entire complex. sciepub.com

Regulator of Cullins 1 (ROC1) or Ring-Box 1 (RBX1): This RING finger protein is responsible for recruiting the E2 ubiquitin-conjugating enzyme, which carries the ubiquitin molecule to be transferred. sciepub.com

DNA Damage-Binding Protein 1 (DDB1): This protein serves as an adaptor, linking the substrate receptor (CRBN) to the CUL4 scaffold. sciepub.comrcsb.org

Cereblon (CRBN): This is the substrate receptor, responsible for recognizing and binding to the specific proteins that will be targeted for degradation. rsc.orgsciepub.com

These components assemble into a functional E3 ligase complex that can then catalyze the transfer of ubiquitin to its target substrates. sciepub.com

The pomalidomide moiety of this compound acts as a molecular bridge, facilitating the recruitment of neo-substrates to the CRL4CRBN complex. rsc.orgbohrium.com By binding to CRBN, pomalidomide creates a novel interface that has a high affinity for certain proteins that would not normally interact with the complex. rsc.org A well-studied example of such neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). rsc.orgox.ac.uk The pomalidomide molecule makes direct contact with both CRBN and the neo-substrate, stabilizing the formation of a ternary complex (CRBN-pomalidomide-neosubstrate). researchgate.net Once the neo-substrate is brought into close proximity to the E3 ligase machinery, it is tagged with a chain of ubiquitin molecules, marking it for degradation by the proteasome. rsc.orgnih.gov

Interactive Data Table: Key Proteins in the Pomalidomide-Mediated Ubiquitination Pathway

ProteinRole in the ComplexFunction
Cereblon (CRBN) Substrate ReceptorDirectly binds to pomalidomide and recruits neo-substrates. rsc.orgsciepub.com
Cullin 4 (CUL4) ScaffoldProvides the structural foundation for the CRL4CRBN complex. sciepub.com
DDB1 Adaptor ProteinLinks CRBN to the CUL4 scaffold. sciepub.comrcsb.org
ROC1/RBX1 RING Finger ProteinRecruits the E2 ubiquitin-conjugating enzyme. sciepub.com
Ikaros (IKZF1) Neo-substrateA transcription factor targeted for degradation. rsc.orgox.ac.uk
Aiolos (IKZF3) Neo-substrateA transcription factor targeted for degradation. rsc.orgox.ac.uk

Ubiquitination and Proteasomal Degradation Cascade

The primary mechanism of action for pomalidomide and its derivatives, including this compound, is the targeted degradation of proteins through the ubiquitin-proteasome system (UPS). This intricate cellular machinery is responsible for the removal of misfolded or unnecessary proteins, thereby maintaining cellular homeostasis. The process involves a sequential enzymatic cascade that tags substrate proteins with ubiquitin, a small regulatory protein, marking them for destruction by the proteasome.

Sequential Reactions of Ubiquitin-Activating (E1) and Conjugating (E2) Enzymes

The ubiquitination cascade is initiated by the ubiquitin-activating enzyme (E1) . In an ATP-dependent reaction, E1 adenylates the C-terminal glycine (B1666218) of ubiquitin and subsequently forms a high-energy thioester bond with it. This activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2) . researchgate.netnih.govnih.gov

There are approximately 40 different E2 enzymes in humans, and they play a crucial role in determining the type of ubiquitin chain that is formed on the substrate protein. rndsystems.com Research has identified specific E2 enzymes that are critical for the downstream effects of pomalidomide. Notably, the ubiquitin-conjugating enzymes UBE2G1 and UBE2D3 have been shown to cooperatively promote the K48-linked polyubiquitination of target substrates induced by Cereblon-modulating agents. nih.govelifesciences.orgnih.gov K48-linked polyubiquitin (B1169507) chains are the canonical signal for proteasomal degradation. nih.gov Studies have demonstrated that the inactivation of UBE2G1 can lead to resistance to pomalidomide by diminishing the ubiquitination and subsequent degradation of its target proteins. nih.gov The proposed mechanism involves a sequential process where UBE2D3 may initiate monoubiquitination of the substrate, which is then extended into a polyubiquitin chain by UBE2G1. elifesciences.orgnih.gov

Enzyme ClassSpecific EnzymeRole in Pomalidomide-Mediated Degradation
E1 Ubiquitin-Activating EnzymeActivates ubiquitin in an ATP-dependent manner.
E2 UBE2G1Cooperates in the polyubiquitination of neosubstrates.
E2 UBE2D3Works in conjunction with UBE2G1 to facilitate ubiquitination.

E3 Ligase-Mediated Transfer of Ubiquitin to Substrate Proteins

The specificity of the ubiquitination process is conferred by the E3 ubiquitin ligases . There are over 600 E3 ligases in humans, each responsible for recognizing specific substrate proteins. Pomalidomide acts as a "molecular glue," inducing a novel interaction between the E3 ligase Cereblon (CRBN) and substrate proteins that it would not normally bind to. researchgate.netnih.gov

CRBN is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex. researchgate.netnih.gov When this compound binds to CRBN, it alters the conformation of the substrate-binding pocket, enabling the recruitment of so-called "neosubstrates." The CRL4^CRBN^ complex then catalyzes the transfer of activated ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the recruited neosubstrate. harvard.eduresearchgate.netplos.org This process is repeated to form a polyubiquitin chain, which serves as a recognition signal for the 26S proteasome, the cellular machinery responsible for protein degradation. researchgate.net

CRBN-Independent Protein Degradation Pathways Modulated by Pomalidomide

While the CRBN-mediated pathway is the most well-characterized mechanism of action for pomalidomide, emerging evidence suggests that it can also induce protein degradation through alternative, CRBN-independent pathways.

Role of TRIM27/29 E3 Ligase Complex in MBD3 Degradation

Studies have identified a novel pathway where pomalidomide can induce the degradation of the Methyl-CpG binding domain protein 3 (MBD3) in a CRBN-independent manner. ashpublications.org MBD3 is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, which plays a role in transcriptional repression.

This alternative degradation pathway is dependent on the TRIM27/29 E3 ligase complex . ashpublications.org Tripartite motif-containing (TRIM) proteins constitute a large family of E3 ligases with diverse cellular functions. The precise mechanism by which pomalidomide engages the TRIM27/29 complex to target MBD3 for degradation is an area of ongoing investigation. However, it has been shown that the downregulation of TRIM27/29 inhibits the pomalidomide-induced depletion of MBD3. ashpublications.org This finding highlights the ability of pomalidomide to interact with multiple E3 ligase complexes, thereby expanding its repertoire of degradable protein targets.

E3 Ligase ComplexSubstrate ProteinModulator
CRL4^CRBN^IKZF1, IKZF3, etc.Pomalidomide
TRIM27/29MBD3Pomalidomide

Identification and Characterization of Neo Substrates and Targeted Proteins

Primary Neo-Substrates of Pomalidomide-CRBN Interaction

Among the most critical neo-substrates targeted by the pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros and Aiolos. Their degradation is a key mechanism underlying the anti-myeloma and immunomodulatory activities of pomalidomide (B1683931). springernature.comnih.gov

Ikaros, encoded by the IKZF1 gene, is a zinc-finger transcription factor essential for the development of lymphoid cells. In multiple myeloma, Ikaros is a critical survival factor. Pomalidomide binding to CRBN creates a surface that recruits Ikaros to the CRL4-CRBN E3 ligase complex, leading to its polyubiquitination and rapid degradation by the proteasome. researchgate.netresearchgate.net

The degradation of Ikaros initiates a cascade of downstream effects. A primary consequence is the downregulation of Interferon Regulatory Factor 4 (IRF4). nih.gov IRF4 is a master regulator that, along with MYC, forms a transcriptional network essential for the survival and proliferation of multiple myeloma cells. nih.govresearchgate.net The pomalidomide-induced degradation of Ikaros disrupts this network, leading to decreased IRF4 and MYC expression, which in turn results in cell growth inhibition and apoptosis. nih.gov The rate of Ikaros degradation has been shown to correlate with the anti-proliferative efficacy of the compound. nih.gov

Table 1: Research Findings on Ikaros (IKZF1) Degradation

Finding Description References
Mechanism Pomalidomide recruits IKZF1 to the CRL4-CRBN E3 ligase complex for ubiquitination and proteasomal degradation. researchgate.net, researchgate.net
Primary Downstream Effect Downregulation of Interferon Regulatory Factor 4 (IRF4) and c-Myc. nih.gov, researchgate.net
Cellular Consequence Inhibition of proliferation and induction of apoptosis in multiple myeloma cells. nih.gov
Kinetics Correlation The rate of IKZF1 degradation correlates with the anti-proliferative efficacy of pomalidomide. nih.gov

Aiolos, encoded by the IKZF3 gene, is another Ikaros family zinc-finger transcription factor that plays a crucial role in B-cell development and maturation. Similar to Ikaros, Aiolos is a critical survival factor for multiple myeloma cells. The mechanism of its degradation by pomalidomide mirrors that of Ikaros; it is recruited to the pomalidomide-bound CRBN and subsequently targeted for proteasomal destruction. researchgate.netresearchgate.net

The degradation of Aiolos contributes significantly to the anti-myeloma effects of pomalidomide by reinforcing the disruption of the IRF4-MYC oncogenic axis. nih.gov Both Ikaros and Aiolos act as transcriptional activators of IRF4, so their concurrent degradation leads to a more profound suppression of this key survival pathway. researchgate.net Furthermore, in T-cells, Ikaros and Aiolos act as repressors of Interleukin-2 (B1167480) (IL-2) expression. researchgate.net Their degradation by pomalidomide leads to de-repression of the IL-2 gene, contributing to T-cell activation and enhanced anti-tumor immunity. nih.govresearchgate.net

Table 2: Research Findings on Aiolos (IKZF3) Degradation

Finding Description References
Mechanism Pomalidomide facilitates the binding of IKZF3 to CRBN, leading to its ubiquitination and proteasomal degradation. researchgate.net, researchgate.net
Role in Myeloma Contributes to the downregulation of the IRF4 and c-Myc survival pathway. nih.gov
Role in T-Cells Degradation of IKZF3 (and IKZF1) derepresses Interleukin-2 (IL-2) production, leading to T-cell co-stimulation. researchgate.net
Cellular Consequence Inhibition of myeloma cell survival and enhancement of immune-mediated anti-tumor activity. nih.gov, researchgate.net

Other Identified Substrates and Their Degradation Pathways

Beyond the primary targets of Ikaros and Aiolos, pomalidomide and related compounds can induce the degradation of other proteins, expanding their biological activity.

Casein Kinase 1α (CK1α) is a serine/threonine kinase involved in numerous cellular processes. It has been identified as a neo-substrate of the CRL4-CRBN E3 ligase complex in the presence of immunomodulatory drugs. However, the degradation of CK1α is primarily and potently induced by lenalidomide (B1683929). nih.gov Research indicates that pomalidomide is significantly less effective at inducing CK1α degradation. nih.govmedchemexpress.com While structurally similar to lenalidomide, the subtle molecular differences in pomalidomide result in a much weaker interaction between the CRBN-pomalidomide complex and CK1α, leading to only minimal or weak degradation. nih.gov

Table 3: Research Findings on Casein Kinase 1α (CK1α) Degradation

Finding Description References
Mechanism Recruited to the CRL4-CRBN E3 ligase complex by immunomodulatory drugs. nih.gov
Compound Specificity Primarily a lenalidomide-dependent neo-substrate. nih.gov
Pomalidomide Efficacy Pomalidomide induces only weak to negligible degradation of CK1α. nih.gov, medchemexpress.com

AT-rich interactive domain-containing protein 2 (ARID2) is a component of the polybromo-associated BAF (PBAF) chromatin-remodeling complex. It has been identified as a pomalidomide-specific neo-substrate of the CRL4-CRBN complex. ashpublications.orgnih.gov Pomalidomide is notably more effective than lenalidomide at inducing the degradation of ARID2. ashpublications.orgnih.gov This specific degradation of ARID2 is believed to contribute to the superior efficacy of pomalidomide in lenalidomide-resistant multiple myeloma. ashpublications.orgnih.gov The degradation of ARID2 is involved in the transcriptional regulation of pomalidomide target genes, including the oncogene MYC, leading to its suppression. ashpublications.orgnih.gov

Table 4: Research Findings on ARID2 Degradation

Finding Description References
Mechanism ARID2 is a pomalidomide-induced neo-substrate of the CRL4-CRBN E3 ligase complex. ashpublications.org, nih.gov
Compound Specificity Pomalidomide is more potent than lenalidomide in inducing ARID2 degradation. ashpublications.org, nih.gov
Cellular Consequence Contributes to the suppression of MYC expression and inhibition of proliferation in myeloma cells. ashpublications.org, nih.gov
Clinical Relevance May be a key target for overcoming lenalidomide resistance in multiple myeloma. ashpublications.org

Methyl-CpG-binding domain protein 3 (MBD3) is a critical component of the nucleosome remodeling and deacetylase (NuRD) complex, which acts as a transcriptional repressor. Research has shown that pomalidomide exposure leads to the ubiquitin and proteasome-mediated degradation of MBD3 in multiple myeloma cells. ashpublications.orgnih.gov

Interestingly, this degradation pathway appears to be independent of CRBN. ashpublications.org Instead, the pomalidomide-induced degradation of MBD3 is dependent on the TRIM27/29 E3 ligase complex. ashpublications.org The depletion of the MBD3 repressor protein leads to a reprogramming of gene expression, specifically an increased expression of embryonic stem cell genes such as SOX2. ashpublications.orgnih.gov This pathway is implicated in the biology of residual multiple myeloma cells that persist following pomalidomide treatment, potentially influencing their clonogenic growth properties. ashpublications.orgnih.gov

Table 5: Research Findings on MBD3 Degradation

Finding Description References
Mechanism Pomalidomide induces ubiquitin and proteasome-mediated degradation of MBD3. ashpublications.org, nih.gov
E3 Ligase Complex Degradation is dependent on the TRIM27/29 E3 ligase complex, not CRBN. ashpublications.org
Downstream Effect Depletion of MBD3 leads to increased expression of pluripotency genes, such as SOX2. ashpublications.org, nih.gov
Biological Context Implicated in the gene expression reprogramming and clonogenic potential of residual myeloma cells post-treatment. ashpublications.org, nih.gov

Table of Compound and Protein Names

NameFull Name / Alias
Pomalidomide4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
IkarosIKAROS Family Zinc Finger 1 (IKZF1)
AiolosIKAROS Family Zinc Finger 3 (IKZF3)
CRBNCereblon
IRF4Interferon Regulatory Factor 4
MYCc-Myc
IL-2Interleukin-2
CK1αCasein Kinase 1α
Lenalidomide3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione
ARID2AT-Rich Interaction Domain 2
MBD3Methyl-CpG Binding Domain Protein 3
NuRDNucleosome Remodeling and Deacetylase
TRIM27Tripartite Motif Containing 27
TRIM29Tripartite Motif Containing 29
SOX2SRY-Box Transcription Factor 2

SALL4 Degradation and Developmental Implications

Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH, as a derivative of pomalidomide, is engineered to engage the E3 ubiquitin ligase Cereblon (CRBN). This engagement induces the degradation of so-called "neo-substrates," which are not the natural targets of this enzyme complex. A primary and critical neo-substrate identified for pomalidomide and related immunomodulatory drugs (IMiDs) is the transcription factor Sal-like protein 4 (SALL4). nih.govelifesciences.org

The degradation of SALL4 is initiated when this compound binds to CRBN, creating a novel interface that recognizes and binds to SALL4, marking it for ubiquitination and subsequent proteasomal degradation. nih.govnih.gov This induced degradation of SALL4 has profound developmental implications. SALL4 is a crucial transcription factor involved in embryonic development, particularly in limb formation and organogenesis. nih.govnih.gov

The clinical relevance of SALL4 degradation is underscored by the phenotypic similarities between the effects of thalidomide (B1683933), a related IMiD, and genetic conditions caused by mutations in the SALL4 gene, such as Duane-radial ray syndrome. nih.govnih.gov These similarities include severe birth defects like phocomelia (limb malformations). nih.govnih.gov Research has demonstrated that the degradation of SALL4 is species-specific, occurring in humans and rabbits but not in rodents, which explains the differential teratogenic effects of these compounds across species. nih.govnih.gov

Table 1: SALL4 Degradation Profile

Feature Description
Mechanism Induced ubiquitination and proteasomal degradation following recruitment to the CRL4CRBN E3 ligase complex.
Key Transcription Factor Sal-like protein 4 (SALL4).
Developmental Role of SALL4 Essential for embryonic development, including limb and organ formation.
Clinical Correlation Phenotypic overlap with Duane-radial ray syndrome, characterized by limb defects.

| Species Specificity | Degradation observed in humans and rabbits, but not in rodent models. nih.govnih.gov |

Consequences of Neo-Substrate Degradation on Cellular Pathways

The targeted degradation of neo-substrates such as SALL4 by this compound triggers a cascade of changes within cellular pathways, primarily through transcriptional reprogramming and impacts on protein homeostasis.

Transcriptional Reprogramming and Gene Expression Modulation

As a transcription factor, SALL4 regulates the expression of a broad network of genes essential for development and cellular identity. Its degradation leads to a significant disruption of this transcriptional network. nih.gov This results in widespread changes in gene expression, effectively reprogramming the cell's transcriptional landscape. For instance, studies on pomalidomide have shown its ability to reverse the silencing of fetal hemoglobin (γ-globin) in adult hematopoietic progenitors through such transcriptional reprogramming. nih.gov This modulation of gene expression underlies both the therapeutic effects and the potential toxicities of this class of compounds.

Impact on Protein Homeostasis and Cellular Signaling

The induced degradation of specific proteins like SALL4 and other neo-substrates such as Ikaros and Aiolos has a direct impact on cellular protein homeostasis. nih.govresearchgate.net By hijacking the cell's own protein disposal machinery, this compound selectively removes key regulatory proteins. This can alter cellular signaling pathways that are dependent on the presence and concentration of these factors. The degradation of transcription factors, in particular, has far-reaching consequences on signaling networks that control cell proliferation, differentiation, and survival.

Mechanisms of Neo-Substrate Recognition and Recruitment to CRL4CRBN

The cornerstone of the activity of this compound is its function as a "molecular glue." nih.gov It facilitates a novel interaction between the CRBN E3 ligase and its neo-substrates. The pomalidomide moiety of the compound binds to a specific pocket within the CRBN protein. nih.gov This binding event alters the surface of CRBN, creating a new binding site that has a high affinity for specific structural motifs on the neo-substrates. nih.gov

In the case of SALL4, specific zinc finger domains have been identified as the binding motifs that are recognized by the pomalidomide-CRBN complex. researchgate.net This ternary complex formation (CRBN-compound-neosubstrate) is a prerequisite for the subsequent ubiquitination of the neo-substrate by the CRL4 E3 ligase machinery, leading to its degradation by the proteasome. nih.govnih.gov The specificity of which neo-substrates are degraded is determined by the precise chemical structure of the CRBN-binding molecule. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Pomalidomide
Thalidomide

Immunomodulatory Effects and Cellular Immune Responses in Research Models

Pomalidomide-Mediated Modulation of Immune Cell Function

Pomalidomide (B1683931) exerts significant effects on both the innate and adaptive immune systems by modulating the function of several key immune cell populations. These effects are crucial to its mechanism of action in various research contexts.

Pomalidomide has been shown to enhance the co-stimulation of T-cells, leading to increased proliferation and activation of both CD4+ and CD8+ T-cell subsets. nih.govnih.gov This co-stimulatory effect is more potent than that of its predecessor, thalidomide (B1683933). nih.gov Research indicates that pomalidomide treatment can lead to a notable increase in CD4+ T-cell expansions. nih.gov In some studies, a consistent upward trend in these expansions was observed in both CD4+ and CD8+ subpopulations. nih.gov This enhanced T-cell activity is linked to the pomalidomide-induced degradation of transcriptional suppressors like Ikaros and Aiolos. nih.govnih.gov The compound has been observed to induce greater proliferation in CD8+ T-cells compared to CD4+ T-cells. ashpublications.org This T-cell proliferation is associated with the induction of activation markers such as CD25 and CD69. ashpublications.org Furthermore, therapy-induced activation of CD8+ T-cells has been correlated with clinical response in some studies. nih.gov

Table 1: Effects of Pomalidomide on T-cell Co-stimulation and Proliferation

Cell Type Effect Key Findings References
CD4+ T-cells Enhanced Co-stimulation and Proliferation Pomalidomide augments co-stimulation, leading to increased proliferation and a notable increase in cell expansions. nih.govnih.govnih.gov
CD8+ T-cells Enhanced Co-stimulation and Proliferation Pomalidomide shows potent activity in inducing proliferation, which is often greater than in CD4+ cells and is linked to clinical responses. nih.govnih.govashpublications.orgnih.gov

Table 2: Pomalidomide's Impact on NK and NKT Cell Activation and Proliferation

Cell Type Effect Key Findings References
NK Cells Activation and Enhanced Cytotoxicity Pomalidomide increases NK cell activity and cytotoxicity, partly through IL-2 production from T-cells. nih.govkcl.ac.uknih.govnih.gov
NKT Cells Activation Pomalidomide contributes to the activation of NKT cells. nih.govashpublications.org

Pomalidomide exhibits differential effects on regulatory T (Treg) cells and T helper 17 (Th17) cells. It has been shown to inhibit the proliferation and suppressor function of Treg cells. nih.govkcl.ac.uk Specifically, pomalidomide can decrease the generation of FOXP3-positive Treg cells from peripheral blood mononuclear cells by up to 50%. nih.gov This inhibition of Treg function is associated with a reduction in the expression of the transcription factor FOXP3. nih.govkcl.ac.uk In animal models, pomalidomide treatment has been observed to reduce the number of Treg cells in lymph nodes. nih.gov

Conversely, pomalidomide has been found to reduce the number of IL-17 producing CD4+ T-cells, also known as Th17 cells. ashpublications.orgnih.gov Th17 cells are known to be elevated in the peripheral blood and bone marrow of myeloma patients compared to healthy individuals. oncoscience.usnih.gov By reducing the population of these pro-inflammatory cells, pomalidomide contributes to the modulation of the immune environment.

Table 3: Differential Effects of Pomalidomide on Treg and Th17 Cells

Cell Type Effect Key Findings References
Regulatory T (Treg) Cells Inhibition of Proliferation and Function Pomalidomide inhibits Treg proliferation and suppressor function, associated with decreased FOXP3 expression. nih.govkcl.ac.uk
Th17 Cells Reduction Pomalidomide reduces the number of IL-17 producing Th17 cells. ashpublications.orgnih.gov

Cytokine Secretion Modulation by Pomalidomide

Pomalidomide significantly alters the cytokine profile, generally by inhibiting pro-inflammatory cytokines and enhancing the production of anti-inflammatory and T-cell activating cytokines.

A key immunomodulatory effect of pomalidomide is the potent inhibition of tumor necrosis factor-alpha (TNF-α) production from lipopolysaccharide-stimulated monocytes. nih.govnih.gov In fact, pomalidomide is more potent in this regard than thalidomide. nih.gov It also decreases the secretion of other pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-12 (B1171171) (IL-12). nih.govashpublications.org The inhibition of IL-6 is particularly noteworthy, as this cytokine is implicated in the growth and survival of certain pathological cells. ashpublications.org

Table 4: Pomalidomide-Mediated Inhibition of Pro-inflammatory Cytokines

Cytokine Effect Key Findings References
TNF-α Inhibition Pomalidomide is a potent inhibitor of TNF-α production. nih.govnih.gov
IL-6 Inhibition Pomalidomide decreases the secretion of IL-6. ashpublications.orgcellsignal.com
IL-1β Inhibition Pomalidomide has been shown to inhibit the production of IL-1β. nih.gov
IL-12 Inhibition Research has demonstrated the inhibition of IL-12 by pomalidomide. nih.gov

In contrast to its inhibitory effects on pro-inflammatory cytokines, pomalidomide enhances the production of cytokines that promote T-cell activation and anti-inflammatory responses. It significantly increases the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ) from T-cells. nih.govnih.govashpublications.org The increased secretion of IL-2 is a key mechanism behind the enhanced T-cell and NK cell activity observed with pomalidomide treatment. nih.govnih.gov While some studies have shown that pomalidomide can inhibit the production of IL-10 by Treg cells, others have indicated that under certain conditions, it can enhance IL-10 production, highlighting the complexity of its immunomodulatory effects. nih.govashpublications.org Pomalidomide has also been shown to increase serum levels of IL-12 in some contexts, which is associated with the activation of T-cells, monocytes, and macrophages. ashpublications.org

Table 5: Enhancement of Anti-inflammatory and T-cell Activating Cytokines by Pomalidomide

Cytokine Effect Key Findings References
IL-2 Enhancement Pomalidomide significantly increases IL-2 production, leading to T-cell and NK cell activation. nih.govnih.govashpublications.org
IFN-γ Enhancement Pomalidomide boosts the secretion of IFN-γ by T-cells. nih.govnih.govashpublications.org
IL-10 Modulation The effect on IL-10 can be context-dependent, with some studies showing inhibition from Treg cells and others enhancement. nih.govashpublications.org

Mechanistic Insights into Pomalidomide's Immunomodulation

Pomalidomide, a thalidomide analog, exerts potent immunomodulatory effects that are harnessed in therapeutic applications. These effects are primarily mediated through its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins and subsequent modulation of immune cell activity. This section delves into the molecular mechanisms underlying pomalidomide's immunomodulatory properties, focusing on the critical role of Cereblon and the downstream consequences of Ikaros and Aiolos degradation.

Cereblon-Dependent Immunomodulatory Pathways

The immunomodulatory activities of pomalidomide are fundamentally dependent on its binding to Cereblon, a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4CRBN) complex. nih.govnih.gov This interaction is a key initiating event that triggers a cascade of downstream cellular responses. Pomalidomide binding to Cereblon effectively alters the substrate specificity of the E3 ligase, redirecting its ubiquitinating activity towards neo-substrates that would not typically be targeted by the complex. nih.govnih.gov

One of the most significant consequences of this altered activity is the co-stimulation of T cells. nih.govnih.gov This T cell co-stimulation is Cereblon-dependent; in the absence of functional Cereblon, the immunomodulatory effects of pomalidomide are abrogated. nih.gov Research has demonstrated that knockdown of Cereblon expression in primary human T cells prevents the drug-induced upregulation of interleukin-2 (IL-2), a critical cytokine for T cell proliferation and activation. nih.gov This highlights the indispensable role of the Cereblon pathway in mediating the immunostimulatory properties of pomalidomide.

Link between Ikaros/Aiolos Degradation and Immune Cell Activity

Upon binding of pomalidomide to Cereblon, the CRL4CRBN complex is induced to recognize and bind the lymphoid transcription factors Ikaros (encoded by the IKZF1 gene) and Aiolos (encoded by the IKZF3 gene). nih.govnih.gov This drug-induced proximity leads to the polyubiquitination of Ikaros and Aiolos, marking them for degradation by the 26S proteasome. nih.govnih.govresearchgate.net

Ikaros and Aiolos function as transcriptional repressors in lymphocytes, and their degradation leads to significant changes in immune cell activity. nih.govresearchgate.net Specifically, the degradation of these factors in T cells results in enhanced T cell activation and proliferation. nih.govnih.gov One of the key mechanisms underlying this activation is the derepression of the IL2 gene, leading to increased production of IL-2. nih.govresearchgate.net

The degradation of Ikaros and Aiolos is a rapid and concentration-dependent process. researchgate.net Studies have shown that treatment of T cells with pomalidomide leads to a noticeable reduction in the levels of these transcription factors within hours. researchgate.net This targeted degradation of key negative regulators of lymphocyte activation is a central mechanism through which pomalidomide exerts its immunomodulatory effects, effectively "releasing the brakes" on the cellular immune response. nih.govnih.gov

ParameterObservationReference
Pomalidomide-induced event Degradation of Ikaros and Aiolos in T cells nih.govnih.gov
Mediating Complex CRL4CRBN E3 ubiquitin ligase nih.gov
Requirement Cereblon (CRBN) nih.govresearchgate.net
Downstream Effect T cell co-stimulation and IL-2 production nih.govnih.gov

Pomalidomide Conjugates in Modulating Specific Immune Pathways

The unique mechanism of action of pomalidomide, involving the recruitment of an E3 ligase to specific protein targets, has been ingeniously exploited in the development of novel therapeutic modalities known as Proteolysis Targeting Chimeras (PROTACs). Pomalidomide and its derivatives serve as the Cereblon-binding moiety in these bifunctional molecules.

A PROTAC consists of a ligand that binds to the target protein of interest, a linker, and a ligand for an E3 ubiquitin ligase, such as pomalidomide. This tripartite structure brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. This technology allows for the targeted degradation of proteins that may be difficult to inhibit with traditional small molecule inhibitors.

An example of a pomalidomide-based conjugate is the chemical compound “Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH”. This molecule is a synthesized E3 ligase ligand-linker conjugate that incorporates the pomalidomide-based Cereblon ligand and a linker, designed for use in PROTAC technology. Such conjugates can be customized to target a wide array of proteins for degradation, thereby modulating specific immune pathways with high precision.

Conjugate TypeMechanism of ActionExample TargetReference
Pomalidomide-based PROTAC Recruits Cereblon to a target protein for degradationHistone Deacetylase 8 (HDAC8) nih.gov
Pomalidomide-based homo-PROTAC Induces self-directed degradation of CereblonCereblon (CRBN) ashpublications.org

Advanced Research Methodologies for Studying Pomalidomide C2 Amido C1 O C5 O C1 2 Cooh

Biochemical and Biophysical Characterization Techniques

A thorough biochemical and biophysical characterization is essential to ascertain the interaction of Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH with its intended E3 ligase, Cereblon. These studies provide foundational data on binding affinity, kinetics, and thermodynamics, which are critical for the design of effective PROTACs.

Co-Immunoprecipitation and Protein Interaction Studies

Co-immunoprecipitation (Co-IP) is a robust technique to verify the engagement of this compound with the CRBN E3 ligase complex within a cellular context. In a typical experiment, cells are treated with the compound, followed by lysis and incubation of the cell lysate with an antibody specific to a component of the CRL4-CRBN complex, such as DDB1. The antibody-protein complex is then captured, and the co-precipitated proteins are analyzed by western blotting.

The presence of CRBN in the immunoprecipitate would confirm the interaction. Competition experiments, where cell extracts are pre-incubated with pomalidomide (B1683931) before the addition of a pomalidomide-analog-coupled bead, can demonstrate that the linker-conjugated pomalidomide binds to the same site on CRBN as pomalidomide itself. researchgate.netresearchgate.net For instance, pre-incubation with free pomalidomide would be expected to reduce the amount of CRBN pulled down by a biotinylated version of this compound, confirming specific binding to CRBN. researchgate.netresearchgate.netscholaris.ca

Table 1: Representative Co-Immunoprecipitation Results for a Pomalidomide-Linker Conjugate

Condition Anti-DDB1 IP: Western Blot for CRBN Interpretation
Vehicle ControlFaint BandBasal interaction between DDB1 and CRBN.
Pomalidomide-Linker ConjugateStrong BandConjugate stabilizes the DDB1-CRBN complex.
Conjugate + excess PomalidomideFaint BandCompetition indicates specific binding to CRBN.

Biophysical Assays for Binding Kinetics and Thermodynamics

To quantify the binding affinity and thermodynamics of the interaction between this compound and CRBN, sophisticated biophysical assays such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed.

Surface Plasmon Resonance (SPR) is utilized to measure the kinetics of the binding interaction, providing association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. In a representative SPR experiment, recombinant CRBN is immobilized on a sensor chip, and various concentrations of this compound are flowed over the surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored in real-time.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of the ligand to its target protein. This allows for the determination of the binding affinity (KA), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of binding (n). bpsbioscience.com In a typical ITC experiment, this compound would be titrated into a sample cell containing a solution of purified CRBN protein. The resulting heat changes are measured and analyzed to derive the thermodynamic parameters of the interaction. bpsbioscience.com

Table 2: Representative Biophysical Data for Pomalidomide-Linker Conjugate Binding to CRBN

Technique Parameter Value
SPRKD (nM)150
ka (1/Ms)1.2 x 105
kd (1/s)1.8 x 10-2
ITCKA (1/M)6.5 x 106
ΔH (kcal/mol)-9.8
-TΔS (kcal/mol)1.5
n (stoichiometry)1.05

Cell-Based Assays for Functional Evaluation

Following the confirmation of direct binding to CRBN, it is crucial to assess the functional consequences of this interaction in a cellular environment. Cell-based assays are indispensable for evaluating the ability of this compound, as part of a complete PROTAC, to induce the degradation of a target protein and to exert a biological effect.

Cellular Proliferation and Viability Analyses in Disease Models

When incorporated into a PROTAC targeting an essential protein in a cancer cell line, the functional consequence of target degradation is often a reduction in cell proliferation and viability. Standard assays such as the MTT or CellTiter-Glo assays are used to quantify these effects. For example, a PROTAC constructed with this compound targeting a B-Raf oncoprotein could be tested in a melanoma cell line that is dependent on B-Raf signaling. researchgate.net The cells would be treated with increasing concentrations of the PROTAC, and cell viability would be measured after a set period, typically 48 to 72 hours. The half-maximal inhibitory concentration (IC50) is then determined.

Table 3: Representative Cell Viability Data for a PROTAC Utilizing the Pomalidomide-Linker Conjugate

Cell Line Target Protein PROTAC IC50 (nM) Pomalidomide alone IC50 (µM)
MCF-7 (Breast Cancer)B-Raf270>10
U251 (Glioma)CD133550>10
MDA-MB-453 (Breast Cancer)HER2480>10

Ubiquitination and Proteasomal Degradation Assays

The primary mechanism of action for a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of the target protein. To confirm this, western blot analysis is a fundamental technique. Cells are treated with the PROTAC, and the levels of the target protein are monitored over time. A time-dependent decrease in the target protein level is indicative of degradation. nih.gov To confirm that the degradation is proteasome-mediated, cells can be co-treated with the PROTAC and a proteasome inhibitor, such as MG132. ashpublications.org In the presence of the proteasome inhibitor, the degradation of the target protein should be rescued. ashpublications.org

To specifically assess the ubiquitination of the target protein, an in-cell ubiquitination assay can be performed. This often involves immunoprecipitating the target protein from cells treated with the PROTAC and a proteasome inhibitor, followed by western blotting for ubiquitin. An increase in polyubiquitinated target protein in the presence of the PROTAC would confirm the mechanism of action. nih.govjove.com

Table 4: Representative Western Blot Quantification of Target Protein Degradation

Treatment Target Protein Level (% of Control)
Vehicle100%
PROTAC (100 nM)15%
PROTAC (100 nM) + MG13295%
Pomalidomide-Linker Conjugate alone (100 nM)98%

Reporter Gene Assays for Transcriptional Modulation

Pomalidomide itself is known to have immunomodulatory effects, in part by leading to the degradation of transcription factors such as Ikaros and Aiolos. jove.commedchemexpress.com This results in the modulation of downstream gene expression, such as an increase in the production of Interleukin-2 (B1167480) (IL-2). patsnap.com A reporter gene assay can be employed to investigate whether the this compound moiety of a PROTAC retains this activity.

For this, a cell line, such as Jurkat T-cells, can be engineered to express a reporter gene, like luciferase, under the control of a promoter that is responsive to the transcriptional changes induced by pomalidomide, for example, the IL-2 promoter. nih.gov Upon treatment with the this compound-containing PROTAC, an increase in luciferase activity would indicate that the pomalidomide component is transcriptionally active.

Table 5: Representative IL-2 Promoter-Luciferase Reporter Gene Assay Results

Treatment Fold Increase in Luciferase Activity
Vehicle Control1.0
Pomalidomide (1 µM)4.5
PROTAC (1 µM)4.2
Control PROTAC (inactive CRBN ligand)1.1

Proteomics Approaches for Target Identification and Validation

Proteomics, the large-scale study of proteins, is essential for characterizing the activity of pomalidomide-based PROTACs. These methods allow for the unbiased identification of proteins that are degraded (the "degradome") and those that directly interact with the molecule. biorxiv.org

Quantitative Proteomics for Degradation Profiling

Quantitative proteomics is a powerful tool for globally assessing the changes in protein abundance within a cell following treatment with a PROTAC. By comparing the proteomes of treated and untreated cells, researchers can compile a comprehensive degradation profile, identifying both intended targets and potential off-targets. nih.govnih.gov

Methodology: The most common technique involves mass spectrometry (MS). biorxiv.org In a typical workflow, cells are cultured and then treated with the pomalidomide-based PROTAC for a specific duration. The cells are then lysed, and the proteins are extracted and digested into smaller peptides. These peptide mixtures are subsequently analyzed by liquid chromatography-mass spectrometry (LC-MS). biorxiv.org Stable isotope labeling methods, such as Tandem Mass Tags (TMT), can be used to multiplex and compare protein levels across several samples (e.g., different doses or time points) in a single experiment. nih.govresearchgate.net

Research Findings: Studies utilizing these methods on pomalidomide-based PROTACs have successfully quantified the degradation of specific target proteins. For example, analysis can reveal the maximal degradation (Dmax) and the concentration required to achieve 50% degradation (DC50) for a target like histone deacetylase 8 (HDAC8). nih.gov Furthermore, these analyses provide a global view of selectivity. Researchers can simultaneously measure the levels of thousands of other proteins to ensure the PROTAC is selective for its intended target and does not cause widespread, unintended degradation of other proteins, such as various zinc-finger (ZF) proteins which are known off-targets of the pomalidomide moiety itself. nih.govresearchgate.net This approach is critical for developing safer and more effective therapeutic agents. nih.govnih.gov

Table 1: Representative Data from a Quantitative Proteomics Experiment for a Pomalidomide-Based PROTAC
Protein TargetFunctionFold Change (Treated vs. Control)Significance (p-value)Degradation Status
Target Protein AKinase Signaling-4.5&lt;0.001Significant Degradation
IKZF1Transcription Factor (Known CRBN Neosubstrate)-3.8&lt;0.001Significant Degradation
IKZF3Transcription Factor (Known CRBN Neosubstrate)-3.5&lt;0.001Significant Degradation
Off-Target Protein XStructural Component-1.10.45No Significant Degradation
GAPDHHousekeeping Protein-1.050.89No Significant Degradation

Photoaffinity Labeling and Chemical Proteomics for Direct Target Engagement

While quantitative proteomics reveals which proteins are degraded, it does not confirm direct physical interaction with the PROTAC. Photoaffinity labeling (PAL) is a chemical biology technique used to covalently capture and identify direct binding partners of a small molecule within a complex biological system. biorxiv.orgbiorxiv.orgnih.gov

Methodology: This method requires synthesizing a chemical probe analogous to the pomalidomide conjugate, but with two additional features: a photoreactive group (e.g., a diazirine) and an enrichment handle (e.g., biotin (B1667282) or an alkyne for click chemistry). biorxiv.orgbiorxiv.org Cells are treated with this probe, which binds non-covalently to its protein targets. Upon exposure to a specific wavelength of UV light, the photoreactive group is activated, forming a highly reactive species that immediately creates a covalent bond with the nearest amino acid residue of the binding protein. nih.gov After cell lysis, the covalently-tagged proteins are enriched using the handle (e.g., streptavidin beads for biotin) and identified by mass spectrometry. biorxiv.orgbiorxiv.org

Research Findings: This approach has been successfully applied to immunomodulatory drugs like lenalidomide (B1683929), a close analog of pomalidomide. biorxiv.orgnih.gov By creating "photo-lenalidomide," researchers have captured known targets like CRBN and IKZF1, validating the direct engagement of the pomalidomide moiety. biorxiv.orgnih.gov Crucially, this technique can also uncover novel, previously unknown binding partners. biorxiv.orgnih.gov For a PROTAC built from this compound, a similar probe could be designed to confirm direct engagement with both the intended target protein and the CRBN E3 ligase, providing definitive evidence of the PROTAC's mode of action.

Table 2: Key Components of a Photoaffinity Labeling (PAL) Probe
ComponentFunctionCommon Examples
Affinity/Specificity UnitBinds non-covalently to the protein(s) of interest.Pomalidomide, Target Protein Ligand
Photoreactive MoietyForms a covalent bond with the target upon light activation.Diazirine, Benzophenone, Aryl Azide
Enrichment/Reporter HandleAllows for the isolation and identification of labeled proteins.Biotin, Alkyne/Azide (for Click Chemistry)

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable for rational PROTAC design, offering predictive insights into binding interactions and the stability of the critical ternary complex (Target Protein-PROTAC-E3 Ligase). These in silico methods help prioritize synthetic efforts and explain experimental observations. researchgate.net

Molecular Docking and Dynamics Simulations for Binding Predictions

Molecular docking and molecular dynamics (MD) simulations are computational methods used to predict and analyze how a molecule like a pomalidomide-based PROTAC interacts with its protein targets at an atomic level.

Methodology: Molecular Docking predicts the preferred orientation of a molecule when bound to a protein, forming a stable complex. nih.gov Software algorithms fit the ligand (the PROTAC) into the binding site of the receptor (e.g., CRBN or the target protein), calculating a "docking score" that estimates the binding affinity. nih.govnih.gov

Research Findings: Docking studies on pomalidomide-based PROTACs have been used to predict binding energies and key interactions within the binding pocket of CRBN and various target proteins, such as EGFR. nih.govnih.gov MD simulations have been employed to assess the stability of the entire PROTAC-mediated ternary complex. nih.govnih.gov These simulations can reveal whether the linker, such as the -C2-amido-(C1-O-C5-O-C1)2-COOH moiety, is of appropriate length and flexibility to allow the two ends of the PROTAC to bind their respective proteins simultaneously and maintain a stable conformation conducive to ubiquitination. researchgate.net The stability of the ternary complex is considered a critical factor for successful protein degradation. nih.gov

Table 3: Comparison of Molecular Docking and Molecular Dynamics Simulation
TechniquePrimary OutputKey InsightComputational Cost
Molecular DockingBinding pose, Docking scorePrediction of binding affinity and key static interactions.Low to Moderate
Molecular Dynamics (MD)Atomic trajectory over time, Interaction stabilityDynamic stability of the complex, conformational flexibility.High

In Silico Prediction of Structure-Activity Relationships and Ternary Complex Formation

A central challenge in PROTAC development is understanding the structure-activity relationship (SAR)—how changes in the PROTAC's structure (e.g., linker length, attachment point) affect its degradation efficiency. researchgate.netnih.gov Computational modeling plays a crucial role in predicting these relationships and, most importantly, modeling the formation of a productive ternary complex. nih.govpromegaconnections.com

Methodology: Advanced computational approaches are used to model the assembly of the entire ternary complex. These methods often begin with the known crystal structures of the target protein and the E3 ligase. Protein-protein docking algorithms are then used to predict favorable binding orientations between the two proteins. nih.gov Subsequently, these models are filtered to identify arrangements where the PROTAC molecule, with its specific linker, can successfully bridge the two proteins without steric clashes. nih.govresearchgate.net More sophisticated workflows integrate MD simulations to assess the stability of the predicted ternary complexes. nih.gov

Research Findings: In silico studies have successfully rationalized why certain pomalidomide-based PROTACs are more effective than others. For example, modeling has shown that the substitution position on the pomalidomide phthalimide (B116566) ring (C4 vs. C5) can significantly impact the stability of the resulting ternary complex and, consequently, the degradation activity. nih.gov Computational models can predict whether a given PROTAC design will lead to a productive or non-productive complex. A productive complex is one where the geometry allows for the efficient transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3 ligase) to an accessible lysine (B10760008) residue on the target protein's surface. nih.govpromegaconnections.com These predictive models are becoming increasingly accurate and are vital for guiding the design of new, more potent, and selective degraders based on scaffolds like this compound. nih.gov

Future Directions and Emerging Research Avenues for Pomalidomide C2 Amido C1 O C5 O C1 2 Cooh Research

Development of Novel Pomalidomide-based PROTACs and Molecular Glues

The development of new and improved pomalidomide-based degraders is a central focus of current research, aiming to enhance potency, selectivity, and the range of accessible targets.

Exploration of Diverse Linker Chemistries and Design Principles

The linker component of a PROTAC is not merely a spacer but a critical determinant of its efficacy. explorationpub.com Research has shown that the linker's length, composition, and attachment points to the pomalidomide (B1683931) and target-binding moieties significantly influence the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein). rsc.orgnih.gov

Current strategies involve the rapid synthesis of libraries of PROTACs with varied linkers to probe structure-activity relationships. explorationpub.com This includes exploring different linker compositions, such as polyethylene (B3416737) glycol (PEG) units, alkyl chains, and more rigid structures to optimize the spatial arrangement of the E3 ligase and the target protein. rsc.orgnih.gov The goal is to identify linker chemistries that promote favorable protein-protein interactions within the ternary complex, thereby enhancing degradation efficiency. explorationpub.com

Table 1: Key Considerations in PROTAC Linker Design

Linker CharacteristicImpact on PROTAC ActivityResearch Focus
Length Affects the distance and orientation between the E3 ligase and target protein, influencing ternary complex formation. nih.govOptimization for each specific target-ligase pair.
Composition Influences solubility, cell permeability, and conformational flexibility. Common motifs include PEG and alkyl chains. nih.govIntroduction of novel chemical moieties to improve physicochemical properties.
Attachment Point The connection point on both the pomalidomide and target ligand can alter the geometry of the ternary complex. explorationpub.comSystematic variation to find optimal vectors for linker connection.
Rigidity/Flexibility A more rigid linker may pre-organize the PROTAC for optimal binding, while a flexible linker allows for more conformational sampling. frontiersin.orgDesign of linkers with controlled flexibility to balance entropy and binding affinity.

Rational Design of Multi-Targeting and Selective Degraders

The rational design of pomalidomide-based degraders is moving towards two distinct goals: selectively degrading a single target protein (or even a specific mutant form) and purposefully degrading multiple targets simultaneously.

Selectivity: Achieving high selectivity is crucial to minimize off-target effects. Pomalidomide itself can induce the degradation of zinc-finger (ZF) proteins, which can be an undesired off-target effect when it is part of a PROTAC. nih.gov Researchers are designing pomalidomide analogs with substitutions at specific positions (e.g., C5) to reduce this intrinsic activity while maintaining CRBN engagement for the targeted degradation of the protein of interest. nih.gov This approach has been used to generate more specific PROTACs for targets like anaplastic lymphoma kinase (ALK). nih.gov

Multi-Targeting: Conversely, designing PROTACs to degrade multiple proteins can be a powerful strategy, particularly in complex diseases like cancer. This can be achieved by using a "warhead" that binds to several proteins of interest or by developing homo-PROTACs. Pomalidomide-based homo-PROTACs, which consist of two pomalidomide molecules joined by a linker, have been shown to induce the degradation of CRBN itself. ashpublications.org This approach could be adapted to create degraders that target multiple members of a protein family.

Understanding Resistance Mechanisms to Pomalidomide-based Degraders in Research Models

As with any therapeutic modality, resistance to pomalidomide-based degraders is an emerging challenge. Research is focused on elucidating the underlying mechanisms to develop strategies to overcome it.

Role of CRBN Expression Levels and Mutations

The efficacy of pomalidomide-based degraders is intrinsically linked to the presence and functionality of their E3 ligase target, CRBN. nih.gov

Expression Levels: Low expression of CRBN is associated with a poor response to immunomodulatory imide drugs (IMiDs) like pomalidomide and can predict a poor response to CRBN-recruiting PROTACs. nih.govresearchgate.net In some cancer cell models, resistance to CRBN-based PROTACs has been caused by the deletion of the CRBN gene. nih.govaacrjournals.org

Mutations: Mutations within the CRBN gene can impair its stability or its ability to bind to pomalidomide, rendering the degrader ineffective. nih.gov Studies in multiple myeloma patients who have become refractory to pomalidomide treatment have identified various genetic alterations in CRBN. nih.gov

Substrate Mutations and their Impact on Degradation

Resistance can also arise from changes in the target protein itself. Mutations in the target protein can prevent the PROTAC from binding, thereby precluding the formation of the ternary complex necessary for degradation. nih.gov

However, a key advantage of the PROTAC modality is its potential to overcome resistance mechanisms that affect traditional inhibitors. For instance, PROTACs have been successfully developed to degrade targets that have acquired mutations conferring resistance to kinase inhibitors. nih.gov For example, dasatinib-based, CRBN-recruiting PROTACs have been shown to degrade clinically relevant imatinib-resistant and dasatinib-resistant BCR-ABL1 mutants. nih.gov This demonstrates that even if a mutation blocks the active site targeted by an inhibitor, a PROTAC can often still bind to another site on the protein and induce its degradation. mdpi.com

Table 2: Mechanisms of Acquired Resistance to Pomalidomide-Based Degraders

Resistance MechanismDescriptionExample
E3 Ligase Downregulation Decreased expression or complete loss of the CRBN protein. aacrjournals.orgDeletion of the CRBN gene on chromosome 3 in ovarian cancer cells led to resistance. nih.govaacrjournals.org
E3 Ligase Mutation Mutations in CRBN that prevent pomalidomide binding or disrupt the E3 ligase complex. nih.govClinically observed CRBN alterations in multiple myeloma patients refractory to pomalidomide. nih.gov
Target Protein Mutation Mutations in the protein of interest that prevent the PROTAC's "warhead" from binding. nih.govA T315I "gatekeeper" mutation in BCR-ABL1 can block the binding site for certain inhibitor-based PROTACs. nih.gov
Competition from Endogenous Substrates Overexpression of other proteins that bind to CRBN, which can compete with the PROTAC-target complex. frontiersin.orgIn vitro studies show that overexpression of a tight-binding CRBN substrate can induce resistance to lenalidomide (B1683929). frontiersin.org

Rational Design of Next-Generation Cereblon Modulators

The foundational role of pomalidomide in targeted protein degradation has spurred efforts to design new and improved CRBN-binding molecules, often referred to as Cereblon E3 Ligase Modulatory Drugs (CELMoDs). biorxiv.orgnih.gov The goal is to develop next-generation modulators with enhanced properties.

Structural and biophysical studies are providing deep insights into how molecules like pomalidomide interact with CRBN and induce the recruitment of target proteins. biorxiv.orgnih.govbiorxiv.org Cryo-electron microscopy has revealed that CRBN exists in "open" and "closed" conformations, and that ligand binding helps stabilize the closed state, which is a prerequisite for substrate recruitment. biorxiv.orgnih.gov

This detailed structural knowledge is enabling the rational design of novel CRBN binders. nih.gov By modifying the chemical structure of the pomalidomide scaffold, researchers can fine-tune the molecule's properties, including:

Binding Affinity: Creating molecules that bind to CRBN with higher affinity. frontiersin.org

Neosubstrate Specificity: Altering the degradation profile to either enhance the degradation of a desired target or eliminate the degradation of off-targets like IKZF1 and Aiolos. oup.comnih.gov

Physicochemical Properties: Improving drug-like properties such as solubility and metabolic stability. frontiersin.org

This research is leading to the development of novel CELMoDs that may offer improved efficacy and safety profiles, expanding the therapeutic potential of CRBN-mediated protein degradation. frontiersin.orgdrughunter.com

Enhancing Selectivity and Potency through Structural Modifications

A significant challenge in the development of pomalidomide-based PROTACs is the potential for off-target effects. Pomalidomide itself can function as a "molecular glue," inducing the degradation of endogenous zinc-finger (ZF) transcription factors, which can lead to unintended biological consequences. nih.govresearchgate.net Future research is focused on strategic modifications of the pomalidomide scaffold to mitigate these off-target activities while enhancing the potency and selectivity of the intended protein degradation.

One key area of investigation is the functionalization of pomalidomide's phthalimide (B116566) ring. nih.gov Studies have demonstrated that the point of linker attachment and the introduction of specific chemical groups can profoundly influence off-target degradation. Research has shown that modifications at the C5 position of the phthalimide ring are particularly effective at reducing the degradation of ZF proteins compared to identical modifications at the C4 position. nih.govresearchgate.net This approach can disrupt the binding interface required for off-target recognition without compromising the necessary interaction with the Cereblon (CRBN) E3 ligase. nih.gov By minimizing off-target effects, these "bumped" pomalidomide scaffolds can lead to PROTACs with a cleaner biological profile and enhanced therapeutic potential. researchgate.net The choice of linker and its attachment point to the pomalidomide moiety also significantly impacts the stability and degradation efficacy of the final PROTAC. tandfonline.comresearchgate.net

Table 1: Impact of Pomalidomide Structural Modifications on PROTAC Performance
Modification StrategySpecific ChangeObserved EffectRationale
Phthalimide Ring FunctionalizationAddition of functional groups at the C5 position instead of C4Reduced off-target degradation of zinc-finger (ZF) proteins. nih.govresearchgate.netSterically hinders the interaction with neosubstrates like ZF proteins while preserving the necessary binding to the CRBN E3 ligase. nih.gov
Linker Attachment PointVarying linker attachment between C4 and C5 positions of the phthalimide ringInfluences degradation efficacy and off-target profile. nih.govAlters the orientation of the PROTAC within the ternary complex (E3 ligase-PROTAC-Target), affecting productive ubiquitination. tocris.com
E3 Ligase Ligand ScaffoldingUse of lenalidomide-based scaffolds in place of pomalidomideCan achieve similar degradation efficacy for certain targets. tandfonline.comProvides alternative chemical space for optimizing ternary complex formation and physicochemical properties. tandfonline.com

Overcoming Resistance with Modified Pomalidomide Scaffolds

A primary advantage of the PROTAC modality is its potential to overcome drug resistance, a common challenge with traditional small-molecule inhibitors. nih.gov Resistance often emerges from mutations in the drug's binding site on the target protein or from protein overexpression. nih.gov Because PROTACs mediate the degradation of the entire target protein, they can often remain effective against mutated proteins and can catalytically eliminate overexpressed targets. nih.govresearchgate.net

Pomalidomide-based PROTACs have been successfully developed to address clinically relevant resistance mechanisms. For instance, in the treatment of certain B-cell lymphomas, resistance to the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441) frequently arises from a C481S mutation. The pomalidomide-based PROTAC MT-802 was designed to degrade BTK and demonstrated efficacy against both wild-type and C481S-mutant forms. nih.gov Similarly, resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer is a significant clinical hurdle. Pomalidomide-based EGFR PROTACs have been synthesized that induce the degradation of both wild-type and key resistant mutant forms of EGFR, such as EGFRL858R/T790M. nih.govfigshare.com These findings underscore the potential of using pomalidomide-linker conjugates to generate degraders that offer a therapeutic alternative when conventional inhibitors fail.

Table 2: Examples of Pomalidomide-Based PROTACs Overcoming Drug Resistance
Target ProteinResistance MechanismPROTAC ExampleKey Research Finding
Bruton's Tyrosine Kinase (BTK)C481S mutation conferring resistance to ibrutinibMT-802Effectively degrades both wild-type and C481S-mutant BTK, overcoming a common clinical resistance mechanism. nih.gov
Epidermal Growth Factor Receptor (EGFR)T790M mutation conferring resistance to first-generation TKIsCompound 16 (pomalidomide-based)Demonstrated potent degradation of both EGFRWT and the resistant EGFRT790M variant (Dmax = 96%). figshare.com
Androgen Receptor (AR)AR overexpression or mutations in castration-resistant prostate cancerAR-PROTACsPROTACs can effectively degrade various forms of AR, offering a strategy to combat resistance to AR antagonists. nih.gov

Preclinical Investigations of Combination Strategies

To maximize therapeutic impact, pomalidomide-based degraders are being explored in combination with other anticancer agents. These strategies aim to exploit synergistic interactions, target multiple oncogenic pathways simultaneously, and prevent the emergence of resistance.

Synergistic Effects with Histone Deacetylase (HDAC) Inhibitors

The combination of pomalidomide-based agents with histone deacetylase (HDAC) inhibitors is a promising area of preclinical research. semanticscholar.org HDACs are enzymes that play a crucial role in epigenetic regulation, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells. mdpi.com Studies in multiple myeloma models have shown that combining pomalidomide with a selective HDAC6 inhibitor, ACY-241, results in synergistic antitumor activity. semanticscholar.org This combination led to enhanced apoptosis and greater suppression of key pro-survival factors like Myc and IRF4 compared to either agent alone. semanticscholar.org

Beyond co-administration, a more integrated approach involves creating pomalidomide-based PROTACs that directly target HDACs for degradation. nih.gov Researchers have successfully designed and synthesized heterobifunctional molecules that link pomalidomide to various HDAC inhibitor "warheads." nih.govnih.gov These degraders can induce the selective degradation of specific HDAC isoforms. For example, the pomalidomide-based PROTAC ZQ-23 was shown to selectively degrade HDAC8 with high efficiency (Dmax of 93%) without affecting HDAC1 or HDAC3 levels. nih.gov This approach not only inhibits the target enzyme but eliminates it entirely, potentially leading to a more profound and durable biological response.

Table 3: Preclinical Combination Strategies with HDAC Inhibitors
StrategyPomalidomide-Based AgentHDAC Inhibitor / TargetCellular ModelKey Finding
Co-administrationPomalidomideACY-241 (HDAC6 inhibitor)Multiple Myeloma (H929, MM.1s)Synergistic suppression of cancer cell viability and increased tumor growth inhibition in vivo. semanticscholar.org
Targeted Degradation (PROTAC)PROTAC 21a (pomalidomide-based)Pan-HDACsMultiple Myeloma (MM.1S)Demonstrated both HDAC inhibition and degradation, with potent anti-proliferative activity. nih.gov
Targeted Degradation (PROTAC)ZQ-23 (pomalidomide-based)HDAC8Colon Carcinoma (HCT-116)Achieved significant and selective degradation of HDAC8 (DC50 = 147 nM, Dmax = 93%). nih.gov

Combination with Monoclonal Antibodies in Cellular Contexts

A novel and rapidly advancing frontier in targeted therapy is the combination of PROTACs with monoclonal antibodies (mAbs). This strategy seeks to merge the intracellular protein-degrading power of PROTACs with the high specificity of antibodies for cell surface antigens. One emerging paradigm is the development of Antibody-PROTAC Conjugates (APCs), where a pomalidomide-based PROTAC is chemically linked to an mAb. This approach allows for the targeted delivery of the degrader molecule specifically to cancer cells that express the antibody's target antigen, potentially increasing efficacy while minimizing systemic exposure and associated toxicities. nih.gov

While direct APCs using the "Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH" linker are still in early research phases, proof-of-concept studies validate the approach. For example, researchers have successfully conjugated thalidomide (B1683933), a structural analog of pomalidomide, to a single-domain antibody (sdAb) targeting α-synuclein. biorxiv.org This conjugate promoted the proteasomal degradation of its target in cellular and mouse models, demonstrating that antibody-based delivery can effectively guide a CRBN-recruiting molecule to its site of action. biorxiv.org This research avenue suggests a powerful future role for pomalidomide-linker constructs in creating next-generation, cell-type-specific protein degraders for diseases including cancer and neurodegeneration.

Q & A

Q. How to ensure reproducibility in degradation assays given batch-to-batch variability in compound synthesis?

  • Methodological Answer : Implement stringent quality control (QC) protocols, including ≥95% purity thresholds and triple-quadrupole LC-MS validation. Share raw data and synthetic protocols via open-access repositories to facilitate cross-lab verification .

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